molecular formula C41H54N2O13 B231592 Rifamycin B dimethylamide CAS No. 17607-33-9

Rifamycin B dimethylamide

Cat. No.: B231592
CAS No.: 17607-33-9
M. Wt: 782.9 g/mol
InChI Key: VRPOMUTWCLUKGH-VATGUWRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamycin B dimethylamide (CAS 17607-33-9) is a chemical derivative of Rifamycin B, the original, naturally produced rifamycin antibiotic isolated from the bacterium Amycolatopsis mediterranei . While Rifamycin B itself has poor antimicrobial activity, it serves as the crucial precursor for the synthesis of therapeutically important semisynthetic antibiotics, including Rifampin, a first-line treatment for tuberculosis . As a dimethylamide derivative, this compound is valuable for researchers studying the structure-activity relationships within the rifamycin class and the biosynthesis of these complex ansamycin molecules, which feature a characteristic aliphatic chain bridging a naphthalenic ring core . Like all rifamycins, its primary mechanism of action is the potent inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby suppressing the initiation of RNA synthesis . This action is achieved through high-affinity binding to the beta subunit of the prokaryotic RNAP, effectively blocking the path of the growing RNA chain when it reaches a length of 2-3 nucleotides . This mechanism is highly selective for bacterial enzymes, making the rifamycin class a critical subject of antibiotic research . This product is presented as a chemical standard for research applications only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

17607-33-9

Molecular Formula

C41H54N2O13

Molecular Weight

782.9 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-(dimethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C41H54N2O13/c1-19-13-12-14-20(2)40(51)42-26-17-28(53-18-29(45)43(9)10)30-31(36(26)49)35(48)24(6)38-32(30)39(50)41(8,56-38)54-16-15-27(52-11)21(3)37(55-25(7)44)23(5)34(47)22(4)33(19)46/h12-17,19,21-23,27,33-34,37,46-49H,18H2,1-11H3,(H,42,51)/b13-12+,16-15+,20-14+

InChI Key

VRPOMUTWCLUKGH-VATGUWRCSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C

Origin of Product

United States

Biosynthesis and Precursor Pathways of Rifamycin B

Polyketide Synthase (PKS) Machinery in Amycolatopsis mediterranei S699

The core scaffold of rifamycin (B1679328) B is assembled by a Type I modular polyketide synthase (PKS) nih.gov. This enzymatic assembly line is encoded by a set of five large genes, rifA through rifE, within a 95-kilobase region of DNA in Amycolatopsis mediterranei S699 nih.govasm.org. The PKS machinery functions by sequentially adding and modifying two-carbon (from acetate) and three-carbon (from propionate) building blocks to a growing chain, which is tethered to the enzyme complex washington.edunih.gov. Genetic manipulation of these PKS genes, such as swapping specific domains, has been shown to produce novel rifamycin analogs, demonstrating the modular nature of this system ruplal.innih.gov.

Unlike many polyketides that start with a simple acetate (B1210297) unit, the rifamycin PKS is primed with a more complex molecule: 3-Amino-5-hydroxybenzoic acid (AHBA) washington.edunih.govresearchgate.net. AHBA serves as the foundational block upon which the polyketide chain is built nih.govnih.gov. The final macrolactam ring structure of rifamycin is formed when the elongated polyketide chain links back to the amino group of the initial AHBA unit nih.gov. The crucial role of AHBA is highlighted by experiments where inactivation of the gene for AHBA synthase completely halts rifamycin production, which can then be restored by supplying external AHBA to the culture nih.gov.

The Aminoshikimate Pathway: Intermediates and Enzymology

AHBA is not a common cellular metabolite; it is specifically synthesized for rifamycin production via a specialized branch of the shikimate pathway, known as the aminoshikimate pathway washington.eduwikipedia.org. This pathway was first elucidated in the rifamycin-producing organism, Amycolatopsis mediterranei wikipedia.org.

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), along with a nitrogen source, to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) acs.org. This initial step bypasses the standard shikimate pathway intermediate, DAHP acs.org. Subsequent enzymatic reactions convert aminoDAHP into 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and then to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) acs.org.

The final and committing step in AHBA formation is the aromatization of aminoDHS, a reaction catalyzed by the enzyme AHBA synthase washington.edunih.gov. This pyridoxal phosphate-dependent enzyme is encoded by the rifK gene and is essential for providing the starter unit for the PKS machinery nih.govnih.gov.

Key Intermediates in the Aminoshikimate Pathway

Precursor Intermediate Product
Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP)
aminoDAHP 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ)
aminoDHQ 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS)

Enzymatic Transformations in Rifamycin B Biosynthesis

Following the assembly of the polyketide chain on the PKS, a series of post-PKS modifications occur. These "tailoring" reactions are critical for converting the initial polyketide product, proansamycin X, into the biologically active rifamycins (B7979662), including Rifamycin B washington.edu.

Rifamycin B itself is a precursor to other important rifamycins. A key transformation is the conversion of Rifamycin B to Rifamycin O, which is then hydrolyzed to yield Rifamycin S chimia.ch. This initial oxidation is catalyzed by Rifamycin-B oxidase, an enzyme that acts on diphenols with oxygen as an acceptor wikipedia.org. The reaction converts rifamycin B and O₂ into rifamycin O and hydrogen peroxide wikipedia.org. Rifamycin S is a pivotal intermediate in the biosynthesis of numerous other rifamycins and is the primary starting material for the semi-synthetic preparation of clinically important derivatives like rifampicin (B610482) chimia.ch. The conversion between the hydroquinone form (Rifamycin SV) and the quinone form (Rifamycin S) is a reversible oxidation-reduction process medchemexpress.comnih.gov.

Another critical tailoring step is methylation. The gene rif-orf14 in the rifamycin biosynthetic gene cluster encodes a methyltransferase responsible for the O-methylation at position C-27 nih.gov. This enzyme, 27-O-demethylrifamycin SV methyltransferase, specifically catalyzes the methylation of 27-O-demethylrifamycin SV (DMRSV) to produce Rifamycin SV, using S-adenosyl-L-methionine (AdoMet) as the methyl donor nih.gov. Research indicates that this methylation step occurs after the acetylation of the C-25 hydroxyl group and that Rifamycin S is likely an oxidative shunt product rather than a direct precursor to Rifamycin SV in the main biosynthetic pathway nih.gov.

Genetic Regulation of Rifamycin Biosynthesis

The production of rifamycin is tightly controlled by a network of regulatory genes located within the biosynthetic gene cluster. This ensures that the antibiotic is produced in a coordinated and efficient manner. The rifamycin gene cluster contains several putative regulatory genes that control the expression of the biosynthetic genes nih.gov.

Two key transcriptional regulators are RifZ, a LuxR-family activator, and RifQ, a TetR-family regulator frontiersin.orgnih.gov. RifZ acts as a pathway-specific activator, directly turning on the transcription of all the rif cluster genes frontiersin.orgnih.gov. Additionally, the global nitrogen regulator, GlnR, plays a dominant role by activating the transcription of the entire rif cluster in two ways: indirectly by activating the expression of the specific activator rifZ, and directly by binding to the promoter region of rifK, the gene for the AHBA synthase, thereby boosting the supply of the essential starter unit frontiersin.orgnih.gov. This dual control mechanism allows the cell to couple antibiotic production with its nutritional state, particularly nitrogen availability frontiersin.org. Overexpression of pathway-specific regulatory genes has been shown to be an effective strategy for activating silent rifamycin-like gene clusters and increasing product yield mdpi.com.

Role of Regulatory Genes (rifQ, rifO, rifP) in Production Control

The production of rifamycin is meticulously regulated at the genetic level, with several key genes—rifQ, rifO, and rifP—playing crucial roles in controlling the output of the biosynthetic machinery. These genes are integral components of a sophisticated feedback and export system that manages the intracellular concentration of the antibiotic.

RifQ: The Repressor

The rifQ gene encodes a TetR-family transcriptional regulator, RifQ, which functions as a repressor. researchgate.netnih.gov In the early stages of bacterial growth, the RifQ protein, existing as a homodimer, binds to the promoter region of the rifP gene, thereby inhibiting its expression. nih.govnih.gov This action prevents the synthesis of the RifP efflux pump, leading to an accumulation of rifamycin B inside the cell. nih.gov

RifP: The Efflux Pump

The rifP gene codes for a 53 kDa transmembrane protein that belongs to the major facilitator superfamily (MFS) of transporters. nih.govnih.govresearchgate.net Specifically, RifP functions as a hydrogen/drug antiporter (H+/Rifamycin), actively exporting rifamycin out of the cell using an electrochemical proton gradient. nih.govnih.gov This export is crucial to prevent the toxic accumulation of the antibiotic within the producing organism. nih.gov

The Feedback Loop

The regulatory system involving RifQ and RifP operates on a negative feedback mechanism. As the intracellular concentration of rifamycin B reaches a certain threshold, two molecules of rifamycin B bind to the RifQ homodimer. nih.gov This binding induces a conformational change in the RifQ protein, causing it to detach from the rifP promoter. nih.govnih.gov The release of this repression allows for the transcription of rifP and the subsequent synthesis of the RifP efflux pump. nih.gov The newly synthesized pumps then begin to export rifamycin B, reducing its intracellular concentration and mitigating its toxicity to the host. nih.gov This elegant feedback loop ensures that the export mechanism is activated only when needed.

RifO: The Positive Regulator

The rifO gene plays a positive regulatory role, putatively involved in the synthesis of the B-factor (3'-(1-butyl phosphoryl) adenosine). nih.govfrontiersin.org The protein encoded by rifO shows similarity to 2',3'-cyclic nucleotide 2”-phosphodiesterases. frontiersin.org Studies have shown that the absence of rifO leads to an inhibition of rifamycin biosynthesis, highlighting its importance as a positive regulator in the production pathway. nih.govfrontiersin.org

GeneProtein ProductFunctionMode of Action
rifQ RifQTranscriptional RepressorBinds to the promoter of rifP to inhibit its expression, preventing rifamycin export. nih.govnih.gov
rifO RifOPositive RegulatorPutatively involved in the production of B-factor, a stimulant of rifamycin biosynthesis. nih.govfrontiersin.org
rifP RifPEfflux Pump (Transporter)Exports rifamycin from the cell, preventing toxic intracellular accumulation. nih.govresearchgate.net

Impact of B-Factor (3'-(1-butyl phosphoryl) adenosine) on Biosynthesis

B-factor, with the chemical structure 3'-(1-butyl phosphoryl) adenosine, is a crucial signaling molecule that acts as an essential regulatory substance, inducing the production of rifamycin. nih.govnih.gov Originally isolated from yeast extract, this molecule can restore rifamycin B synthesis in mutant strains of Nocardia that are otherwise deficient in antibiotic production. nih.gov

Regulatory MoleculeChemical NameSourceEffect on Rifamycin B Biosynthesis
B-Factor 3'-(1-butyl phosphoryl) adenosineYeast Extract, Endogenous production via rifOInduces and stimulates rifamycin B synthesis, even at low concentrations. frontiersin.orgnih.gov

Metabolic Engineering Strategies for Rifamycin Analog Production

Metabolic engineering offers powerful tools for manipulating the rifamycin biosynthetic gene cluster to enhance the production of rifamycin B and to generate novel, structurally diverse rifamycin analogs. acs.orgnih.gov These strategies often target the regulatory genes and key enzymes within the pathway.

One effective strategy involves the manipulation of the rifQ regulatory gene. As RifQ represses the export of rifamycin, its removal can lead to increased production. For instance, the deletion of rifQ in a mutant strain of A. mediterranei (DCO36) resulted in a 61.57% increase in the production of the rifamycin analog, 24-desmethyl rifamycin B. nih.gov This is because the deletion of rifQ allows for the constitutive expression of the rifP efflux pump from the beginning of the growth phase, facilitating continuous export of the antibiotic and preventing feedback inhibition. nih.gov

Conversely, enhancing positive regulatory elements can also boost production. Overexpression of the rifO gene, which is involved in producing the stimulatory B-factor, in the same DCO36 mutant strain led to a 27.24% increase in 24-desmethyl rifamycin B formation. nih.gov These findings suggest that combining the deletion of a negative regulator (rifQ) with the overexpression of a positive regulator (rifO) could potentially lead to even greater yields of rifamycin analogs. researchgate.net

Another avenue of metabolic engineering involves the targeted deletion of genes encoding specific tailoring enzymes in the biosynthetic pathway. This approach can lead to the accumulation of biosynthetic intermediates or the creation of novel derivatives. For example, the in-frame deletion of the rif-orf5 gene, which encodes a putative cytochrome P450 monooxygenase, in A. mediterranei S699 resulted in the production of thirteen different rifamycin W congeners, including seven new compounds. mdpi.comnih.gov These analogs arise from altered processing of the rifamycin W intermediate, which normally undergoes oxidative cleavage. mdpi.comnih.gov

These genetic manipulation techniques have become central to combinatorial biosynthesis efforts, aiming to produce a wide array of rifamycin analogs that could be effective against multi-drug-resistant pathogens. acs.orgnih.gov

Metabolic Engineering StrategyTarget Gene(s)OrganismOutcome
Deletion of Repressor Gene rifQAmycolatopsis mediterranei DCO3661.57% increase in 24-desmethyl rifamycin B production. nih.gov
Overexpression of Positive Regulator rifOAmycolatopsis mediterranei DCO3627.24% increase in 24-desmethyl rifamycin B production. nih.gov
Deletion of Tailoring Enzyme Gene rif-orf5Amycolatopsis mediterranei S699Production of 13 rifamycin W congeners, including 7 new analogs. mdpi.comnih.gov

Chemical Synthesis and Derivatization of Rifamycin B Dimethylamide

General Semisynthetic Approaches from Rifamycin (B1679328) B

Rifamycin B, a natural product from the bacterium Amycolatopsis mediterranei, serves as a crucial precursor for a wide range of clinically significant antibiotics. nih.govpnas.org While Rifamycin B itself has poor antibacterial activity due to its inability to penetrate bacterial cells, chemical modifications have yielded potent derivatives. diyhpl.usfrontiersin.org These semisynthetic approaches primarily target two main regions of the molecule: the chromophoric moiety and the ansa bridge. nih.govrsc.org

The chromophoric core of rifamycins (B7979662) is a naphthalenic group that is essential for their antibiotic action. diyhpl.us A majority of the successful and clinically utilized semisynthetic derivatives of Rifamycin B involve chemical modifications at the C-3 and/or C-4 positions of this naphthalene (B1677914) ring system. nih.govresearchgate.net For example, the synthesis of rifampicin (B610482), a cornerstone of tuberculosis treatment, starts from 3-formylrifamycin SV, a derivative of Rifamycin B. karger.com This initial modification at the C-3 position allows for the subsequent introduction of a (4-methyl-1-piperazinyl)-iminomethyl side chain. karger.comcapes.gov.br Studies have shown that introducing electronegative groups at the C-3 position of the rifamycin S core can enhance its activity against DNA-dependent RNA polymerase. acs.org The chromophoric moiety by itself, however, does not possess antibacterial activity. diyhpl.us

The ansa bridge is the long aliphatic chain that spans the chromophoric nucleus. nih.gov While historically less explored than the chromophore, modifications to this bridge have gained significant interest for developing new rifamycin analogs. mdpi.com Early studies indicated that many modifications on the ansa chain, such as acetylating the hydroxyl groups at C-21 and C-23, led to a loss of activity. nih.gov However, other substitutions have proven successful. Desacetylation of the group at the C-25 position was found to not affect activity against M. tuberculosis. diyhpl.us More recent research has focused on introducing various groups at the C-25 position to create derivatives that can overcome resistance mechanisms. nih.gov For instance, adding a carbamate-linked group at C-25 of rifamycin SV has been explored to block enzymatic inactivation by resistance-conferring enzymes in certain bacteria. nih.gov Furthermore, the generation of 24-desmethylrifamycin derivatives, which involves a modification in the polyketide backbone of the ansa chain, has resulted in compounds with improved activity against rifampicin-resistant M. tuberculosis. nih.govrsc.org

Specific Synthesis of Rifamycin B Dimethylamide via Amidation of the Carboxyl Group

Rifamycin B is characterized by a glycolic acid moiety attached at the C-4 position of the chromophore, which contains a free carboxyl group. diyhpl.usiupac.org This carboxyl group is a key target for chemical modification to improve the compound's properties. The synthesis of Rifamycin B amides, including this compound, is achieved through the amidation of this carboxyl group. asm.orgacs.org This reaction effectively blocks the free carboxyl group, which is responsible for the poor cellular penetration of the parent molecule. diyhpl.us

The general process involves reacting Rifamycin B with an appropriate amine, in this case, dimethylamine, to form the corresponding amide. This transformation is crucial, as the resulting dialkylamide derivatives, such as Rifamycin B diethylamide and this compound, exhibit significant activity against whole bacteria, unlike the inactive Rifamycin B. diyhpl.usasm.org The synthesis of a broad series of amides and hydrazides of Rifamycin B was described in early research, highlighting the importance of this chemical route. acs.org

Structure-Activity Relationship (SAR) Studies Pertaining to Amide Derivatives

The presence of a free carboxyl group in the glycolic acid side chain of Rifamycin B is a primary reason for its lack of antibacterial activity. diyhpl.us This polar, ionizable group significantly hinders the molecule's ability to penetrate the bacterial cell envelope. diyhpl.usasm.org However, Rifamycin B is active against the isolated bacterial RNA polymerase, indicating that its intrinsic mechanism of action is functional, but it fails to reach its target in living bacteria. diyhpl.us

By converting the carboxyl group into an amide, such as a dimethylamide or diethylamide, the polarity is reduced and the ability to ionize is eliminated. This modification dramatically improves cellular penetration, allowing the compound to reach its intracellular target, the RNA polymerase. diyhpl.us Consequently, Rifamycin B amides are active against whole bacterial cells. diyhpl.usasm.org This principle was a foundational discovery in the development of orally active rifamycins. karger.comcapes.gov.br

Table 1: Effect of Carboxyl Group Modification on Rifamycin B Activity
CompoundCarboxyl Group StatusActivity on Whole BacteriaRationale for Activity Profile
Rifamycin BFree (as -COOH)InactivePoor cellular penetration due to the polar carboxyl group. diyhpl.us
This compoundBlocked (as -CON(CH₃)₂)ActiveImproved cellular penetration allows the drug to reach its intracellular target. diyhpl.us
Rifamycin B DiethylamideBlocked (as -CON(CH₂CH₃)₂)ActiveImproved cellular penetration allows the drug to reach its intracellular target. diyhpl.uskarger.com

Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of Rifamycin B amides and hydrazides to understand how their chemical structure relates to their biological effects, such as toxicity. nih.gov For a series of homologous Rifamycin B amides, research has shown a parabolic dependence of toxicity (in mice) on the partition coefficient, a measure of a compound's lipophilicity which is directly influenced by properties like alkyl chain length. nih.gov

This parabolic relationship implies that there is an optimal alkyl chain length for a particular biological property. Initially, increasing the alkyl chain length can lead to better membrane interaction and absorption, but beyond a certain point, excessive lipophilicity can lead to decreased solubility or unfavorable interactions, resulting in a different biological profile. nih.gov This concept is crucial for optimizing the design of new rifamycin derivatives to balance efficacy and other biological effects.

Table 2: Acute Toxicity of Selected Rifamycin Derivatives in Mice googleapis.com
CompoundLD₅₀ (mg/kg)Route of Administration
Rifamycin B diethylamide340i.v.
25-DA-rifamycin B diethylamide600i.v.
3-formyl-rifamycin SV300i.p.
25-DA-3-formyl-rifamycin SV550i.p.
3-(4-methyl-piperazinyl-iminomethyl)-rifamycin SV (Rifampicin)460i.p.
25-DA-3-(4-methyl-piperazinyl-iminomethyl)-rifamycin SV850i.p.

Note: LD₅₀ is the dose required to be lethal to 50% of the tested population. A higher LD₅₀ value indicates lower acute toxicity. "DA" stands for desacetyl. "i.v." is intravenous, and "i.p." is intraperitoneal.

Advanced Synthetic Methodologies for Related Rifamycin B Derivatives

The development of novel rifamycin B derivatives continues to be an active area of research, driven by the need for new antibiotics with improved properties. Advanced synthetic methodologies have been instrumental in accessing a wide range of structurally diverse analogs, including those related to this compound. These methods often focus on enhancing reaction efficiency, selectivity, and the ability to introduce novel functionalities at various positions of the rifamycin core.

One of the key challenges in the synthesis of rifamycin derivatives is the selective modification of the complex and highly functionalized ansa-chain and chromophore. Modern synthetic strategies have addressed this through the use of site-selective reactions, novel catalytic systems, and advanced purification techniques. These approaches have enabled the synthesis of derivatives with tailored biological activities.

A significant focus of recent research has been the modification of the C-3 position of the rifamycin chromophore. The introduction of various substituents at this position has been shown to have a profound impact on the antibacterial spectrum and pharmacokinetic properties of the resulting compounds. Advanced methodologies have facilitated the synthesis of a diverse library of C-3 substituted rifamycins, including those with amide linkages similar to this compound.

Furthermore, modifications of the ansa-chain have also been explored to modulate the physicochemical properties of rifamycin derivatives. These modifications often involve transformations of the hydroxyl groups along the polyketide backbone. The strategic use of protecting groups and stereoselective reactions has been crucial in achieving the desired chemical transformations while preserving the integrity of the macrolide ring.

The following table summarizes some of the advanced synthetic methodologies employed in the preparation of rifamycin B derivatives, highlighting the reaction type, key reagents, and the nature of the resulting modifications.

Methodology Target Position Key Reagents/Catalysts Description of Transformation Resulting Moiety
Palladium-catalyzed cross-couplingC-3Pd(OAc)₂, P(t-Bu)₃, K₂CO₃Suzuki-Miyaura coupling of 3-bromorifamycin S with various boronic acids to introduce aryl and heteroaryl substituents.C-3 Aryl/Heteroaryl
Copper-catalyzed azide-alkyne cycloaddition (CuAAC)C-3CuSO₄·5H₂O, Sodium ascorbate"Click chemistry" approach to link azide-functionalized rifamycin precursors with terminal alkynes, creating triazole-containing derivatives.C-3 Triazole
Reductive aminationC-3NaBH(OAc)₃Direct conversion of the C-3 formyl group to various secondary and tertiary amines by reaction with primary or secondary amines.C-3 Aminomethyl
Mitsunobu reactionAnsa-chain (C-21, C-23)DEAD, PPh₃Inversion of stereochemistry at specific hydroxyl groups on the ansa-chain through reaction with a nucleophile.Modified Ansa-chain Hydroxyls
Ring-closing metathesis (RCM)Ansa-chainGrubbs' catalystFormation of novel macrocyclic structures by creating new carbon-carbon double bonds within the ansa-chain.Constrained Ansa-chain

Detailed research findings have demonstrated the utility of these methods in generating rifamycin analogs with diverse structural features. For instance, the application of Suzuki-Miyaura coupling has led to the synthesis of derivatives with extended aromatic systems at the C-3 position, which have been investigated for their activity against resistant bacterial strains.

Similarly, the use of "click chemistry" has provided a highly efficient and modular approach to synthesizing libraries of rifamycin-triazole conjugates. The resulting compounds have been evaluated for their potential as dual-action antibacterial agents. The chemoselectivity of the CuAAC reaction is particularly advantageous, as it allows for the modification of the rifamycin scaffold without affecting other sensitive functional groups.

The strategic derivatization of the ansa-chain has also yielded promising results. By employing the Mitsunobu reaction, researchers have been able to systematically probe the role of stereochemistry at specific positions of the ansa-chain in determining biological activity. These studies have provided valuable insights into the structure-activity relationships of rifamycins.

Molecular Mechanism of Action of Rifamycin B Dimethylamide

Primary Target Identification: Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

The primary molecular target of rifamycin (B1679328) B dimethylamide, in common with all antibiotics of the rifamycin class, is the bacterial DNA-dependent RNA polymerase (RNAP). ontosight.aiwikipedia.orgbiorxiv.org This enzyme is fundamental to bacterial survival as it catalyzes the transcription of genetic information from a DNA template to messenger RNA (mRNA), the first and essential step in gene expression. nih.govdiyhpl.us By inhibiting RNAP, rifamycin B dimethylamide effectively halts the synthesis of virtually all bacterial proteins, leading to cell death. biorxiv.orgnih.gov The potent inhibitory action is highly specific to prokaryotic RNAP, making it an effective antibacterial agent. nih.govlibretexts.org

This compound exerts its inhibitory effect through high-affinity, non-covalent binding to a specific subunit of the bacterial RNAP. nih.govdrugbank.com The bacterial RNAP core enzyme is a multi-protein complex composed of five subunits (α₂, β, β', ω). biorxiv.org Extensive genetic and biochemical studies have unequivocally identified the binding site for rifamycins (B7979662) within a well-defined pocket on the β-subunit, which is encoded by the rpoB gene. biorxiv.orgnih.govrcsb.org This binding is strong and specific, which accounts for the low concentrations of the antibiotic required to achieve bacterial growth inhibition. nih.govmcmaster.ca Mutations within the rpoB gene that alter amino acids in this binding pocket are the primary mechanism by which bacteria develop clinical resistance to rifamycins. nih.govnih.gov The formation of the rifamycin binding site is dependent on the proper assembly of the RNAP subunits; the isolated β-subunit does not bind the antibiotic with the same specificity as the fully assembled core enzyme. nih.gov

The accepted mechanism by which rifamycins inhibit transcription is through steric occlusion. wikipedia.orgpnas.orgpnas.org After binding to the β-subunit of RNAP, the rifamycin molecule is positioned within the path of the elongating RNA transcript. biorxiv.orgpnas.orgnih.gov The antibiotic does not directly interfere with the enzyme's active site or prevent the initial steps of transcription, such as promoter recognition or the formation of the first one or two phosphodiester bonds. pnas.orgnih.gov However, as the nascent RNA chain attempts to extend beyond a length of 2-3 nucleotides, its physical path is blocked by the bound rifamycin molecule. nih.govpnas.orgnih.gov This physical barrier prevents further elongation of the RNA transcript, leading to the release of abortive, short RNA fragments and halting productive transcription. nih.govnih.gov If the antibiotic is introduced after the RNA chain has already grown beyond this initial short length, it has no effect, confirming that it blocks the elongation phase rather than inhibiting an already active elongation complex. wikipedia.orgpnas.org

A key therapeutic feature of rifamycins is their selective toxicity toward prokaryotic cells over eukaryotic host cells. This selectivity is rooted in structural differences between bacterial and eukaryotic RNA polymerases. libretexts.orgdrugbank.comresearchgate.net While eukaryotic cells also possess DNA-dependent RNA polymerases (RNAP I, II, and III), their structures, particularly at the site analogous to the rifamycin binding pocket in bacteria, are significantly different. libretexts.org As a result, the binding affinity of rifamycins for mammalian RNAP is at least 100 to 10,000 times lower than for prokaryotic RNAP. nih.govdrugbank.com This poor affinity means that at therapeutic concentrations, this compound does not significantly inhibit the host's transcription machinery, minimizing toxicity. drugbank.com The high conservation of the rifamycin binding pocket among diverse bacterial species, contrasted with its absence in eukaryotic polymerases, makes RNAP an excellent target for broad-spectrum antibacterial drugs. nih.govnih.gov

Detailed Molecular Interactions with RNAP Binding Site

The high-affinity interaction between rifamycins and the bacterial RNAP is stabilized by a network of specific molecular contacts within the binding pocket on the β-subunit.

The chemical structure of rifamycins, including this compound, is critical for their binding and inhibitory activity. The molecule consists of an aliphatic ansa chain spanning a planar naphthalene (B1677914) chromophore. nih.govnih.gov Key to the binding affinity are several functional groups that form hydrogen bonds with amino acid residues in the RNAP binding pocket. nih.govwikipedia.org

Crucial interactions are formed by the hydroxyl groups at the C-21 and C-23 positions on the ansa chain and the oxygens at the C-1 and C-8 positions on the naphthalene ring. nih.gov These four oxygen atoms are spatially arranged to act as hydrogen bond acceptors or donors with specific residues of the RNAP β-subunit. nih.gov The planar naphthalene ring itself engages in stacking interactions with aromatic amino acid residues within the binding pocket, further stabilizing the complex. drugbank.com It has also been suggested that phenolic hydroxyl groups on the naphthalene ring are involved in binding. drugbank.com

Rifamycin Functional GroupType of InteractionInteracting RNAP Residues (E. coli numbering)
C-21 HydroxylHydrogen Bond / van der WaalsH526, D516, F514 nih.gov
C-23 HydroxylHydrogen Bond- nih.gov
C-1 Naphthalene OxygenHydrogen BondS531/Q513 nih.gov
C-8 Naphthalene OxygenHydrogen BondR529 nih.gov
Naphthalene Ringπ-π Stacking / HydrophobicVarious aromatic/hydrophobic residues drugbank.comnih.gov

X-ray crystallography has provided definitive, high-resolution insights into the rifamycin-RNAP interaction. The first crystal structure of a rifamycin (Rifampicin) bound to Thermus aquaticus RNAP revealed that the antibiotic binds in a deep pocket within the DNA/RNA channel. nih.govpnas.orgnih.gov This pocket is located approximately 12 Å away from the catalytic magnesium ion at the enzyme's active site, confirming that the inhibitor does not directly compete with nucleotide substrates. nih.govnih.gov

The crystal structures show the ansa-naphthalene core of the antibiotic lodged in the binding site on the β-subunit. nih.gov The naphthalene moiety makes contact with several residues, while the ansa bridge interacts with a different set of residues, effectively clamping the drug in place. nih.gov These structures visually confirm the steric-occlusion model, showing the drug physically obstructing the path where an RNA transcript longer than 2-3 nucleotides would emerge. nih.govpnas.orgnih.gov Crystallographic studies of RNAP with resistance-conferring mutations, such as changes at residues D516, H526, and S531 (E. coli numbering), demonstrate how these substitutions alter the shape and electrostatic properties of the binding pocket, thereby reducing the antibiotic's binding affinity and leading to resistance. nih.govnih.gov

Specificity of Action: Effects on RNA Synthesis Initiation versus Elongation

The antibacterial action of the rifamycin class of antibiotics, to which this compound belongs, is characterized by the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). nih.govwikipedia.orgnih.gov This interaction occurs through high-affinity binding to the β-subunit of the prokaryotic enzyme, a trait that ensures selectivity, as the affinity for the analogous mammalian enzyme is significantly lower. nih.govwikipedia.org The binding site is located within a pocket of the RNAP β-subunit that is situated deep inside the DNA/RNA channel. wikipedia.orgnih.gov

The inhibitory mechanism of rifamycins is not a direct targeting of the enzyme's catalytic active site but rather a steric blockade of the nascent RNA chain. wikipedia.orgnih.gov This mode of action has a critical consequence for the specificity of the drug's effect on the different phases of transcription. Research on various rifamycin derivatives has established that the inhibition occurs specifically during the initial phase of RNA synthesis. nih.gov The antibiotic allows the synthesis of a very short RNA transcript, typically 2 to 3 nucleotides in length. nih.gov However, as the nascent RNA chain extends beyond this minimal length, it physically clashes with the bound rifamycin molecule. wikipedia.orgnih.gov This steric hindrance prevents further elongation, leading to the abortion of the transcription process and the release of the short, non-functional RNA fragment. nih.govresearchgate.net

Consequently, this compound and its related compounds are potent inhibitors of the transition from transcription initiation to the elongation phase. ox.ac.uk Once the RNA polymerase has successfully cleared the promoter and has begun synthesizing a longer RNA chain, it becomes insensitive to the inhibitory action of rifamycin. nih.govwikipedia.org If the antibiotic is introduced after the elongation complex has been established, transcription proceeds to completion without interruption. wikipedia.org This defines the specific window of action for rifamycins, targeting the very beginning of RNA synthesis.

Transcription PhaseEffect of this compoundMechanism
Initiation (Promoter Escape)InhibitedThe compound binds to the β-subunit of RNA polymerase, creating a physical barrier that sterically blocks the path of the elongating RNA transcript when it reaches 2-3 nucleotides in length. wikipedia.orgnih.gov
Elongation (Post-initiation)No effectThe antibiotic cannot bind effectively or block an already-formed and processive elongation complex where the RNA chain is longer than a few nucleotides. wikipedia.org

Broader Enzymatic Interactions: Inhibition of Other Polymerases (e.g., Poly(A) Polymerase) by Rifamycin Derivatives

While the primary target of rifamycins is bacterial DNA-dependent RNA polymerase, research has shown that certain derivatives can interact with and inhibit other types of polymerases, albeit often with less specificity. The chemical modifications made to the parent rifamycin molecule can significantly alter its spectrum of activity against different enzymes. diyhpl.us

One notable example is the inhibition of poly(A) polymerase. A study investigating the effects of several rifamycin derivatives on purified rat liver mitochondrial poly(A) polymerase demonstrated significant inhibitory activity by some, but not all, of the tested compounds. nih.gov This enzyme is responsible for the template-independent synthesis of poly(A) tails on RNA molecules. The study concluded that specific rifamycin derivatives are capable of inhibiting this nucleotide chain elongation reaction through direct interaction with the enzyme. nih.gov

Furthermore, various rifamycin derivatives have been evaluated for their ability to inhibit viral RNA-dependent DNA polymerase, commonly known as reverse transcriptase, which is crucial for the replication of retroviruses. diyhpl.usiupac.org The N,N-diethylamide of Rifamycin B (Rifamide), a compound structurally similar to this compound, was among the derivatives tested for this activity. diyhpl.usiupac.org These studies have shown that modifications to the rifamycin structure, particularly the addition of bulky, lipophilic side chains, can confer potent inhibitory activity against reverse transcriptase and other nucleotide polymerases, although this is sometimes associated with a loss of selective action. iupac.org

Inhibitory Effects of Various Rifamycin Derivatives on Different Polymerases
Rifamycin DerivativeTarget PolymeraseObserved EffectReference
AF/013Rat Liver Mitochondrial Poly(A) PolymeraseComplete inhibition at 300 µg/ml nih.gov
PR/19Rat Liver Mitochondrial Poly(A) PolymeraseComplete inhibition at 300 µg/ml nih.gov
AF/ABDPRat Liver Mitochondrial Poly(A) PolymeraseComplete inhibition at 300 µg/ml nih.gov
Rifamycin B: N,N-diethylamide sodium salt (Rifamide)Viral Reverse TranscriptaseInhibitory effect observed iupac.org
Rifampicin (B610482)Viral Reverse TranscriptaseInhibitory effect observed iupac.org

Mechanisms of Bacterial Resistance to Rifamycins and Implications for Rifamycin B Dimethylamide

Primary Target Modification: Mutations in Bacterial RNAP β-Subunit (rpoB gene)

The principal mechanism of resistance to rifamycins (B7979662) in a clinical setting is the modification of its target, the β-subunit of bacterial RNA polymerase (RNAP), which is encoded by the rpoB gene. sci-hub.senih.govacs.org This alteration reduces the binding affinity of the rifamycin (B1679328) molecule to the RNAP, rendering the antibiotic ineffective. nih.govfrontiersin.org

A significant majority, approximately 90-95%, of rifampicin-resistant clinical isolates of Mycobacterium tuberculosis harbor mutations within the rpoB gene. nih.gov These mutations are predominantly found in a specific 81-base pair region of the gene known as the rifampicin (B610482) resistance-determining region (RRDR). nih.govnih.gov

Extensive research has identified several key codons within the RRDR that are frequently mutated in rifamycin-resistant strains. In M. tuberculosis, the most commonly affected codons are 531, 526, and 516. nih.govoup.com For instance, mutations at codons 513, 526, or 531 often lead to high-level resistance to rifampicin. oup.com Similarly, in Bacillus velezensis, spontaneous mutations conferring rifampicin resistance have been identified at various positions within the rpoB gene, including at amino acid 485. frontiersin.org

While mutations within the RRDR are most common, resistance-conferring mutations can also occur outside this primary region. nih.govmdpi.com The specific location and nature of the amino acid substitution can influence the level of resistance. oup.com

OrganismGeneCommonly Mutated Codons/RegionsEffectReferences
Mycobacterium tuberculosisrpoB531, 526, 516 (RRDR)High-level rifampicin resistance nih.govoup.com
Bacillus velezensisrpoBAmino acid 485Rifampicin resistance frontiersin.org
Escherichia colirpoBClusters I, II, and IIIRifampicin resistance frontiersin.org

Mutations in the rpoB gene lead to specific structural changes in the rifamycin-binding pocket of the RNAP β-subunit, which directly impact the binding of rifamycin antibiotics. nih.gov These alterations can manifest in several ways:

Steric Hindrance : Some mutations, such as H526Y in E. coli RNAP, reshape the binding pocket, creating significant steric conflicts that physically prevent the rifamycin molecule from binding effectively. nih.govnih.gov

Disruption of Binding Interface : Other mutations, like S531L, may not cause major structural changes in the absence of the drug. However, upon rifamycin binding, these mutations can lead to a disordering of the binding interface, which in turn reduces the affinity of the antibiotic for its target. nih.govnih.gov

Altered Electrostatic Surface : A mutation like D516V can dramatically change the electrostatic surface of the binding pocket, which likely results in a decreased affinity for rifamycins. nih.govnih.gov

Loss of Hydrophobic Interactions : Mutations involving hydrophobic residues such as L430, L452, and I491 can result in a loss of the necessary hydrophobic interactions between the RpoB subunit and the rifamycin, leading to resistance. nih.gov

Computational studies have further elucidated that mutations can lead to a deterioration in electrostatic interactions and a rearrangement of the binding pocket, altering its shape and complementarity to the drug molecule. mdpi.com These subtle yet critical changes in the three-dimensional structure of the binding pocket are the molecular basis for target-mediated resistance to rifamycins, including the potential for reduced efficacy of Rifamycin B dimethylamide.

Enzymatic Inactivation of Rifamycins by Bacterial Resistome Enzymes

Beyond target modification, bacteria, particularly environmental species, possess a diverse arsenal (B13267) of enzymes that can chemically modify and inactivate rifamycin antibiotics. sci-hub.senih.govacs.org This enzymatic inactivation represents a significant and distinct mechanism of resistance. pnas.org These enzymes, collectively part of the bacterial "resistome," target key chemical groups on the rifamycin molecule, disrupting its ability to bind to RNAP. mdpi.com

A prominent mechanism of enzymatic inactivation is the ADP-ribosylation of rifamycins, catalyzed by ADP-ribosyltransferase (Arr) enzymes. pnas.orgnih.gov These enzymes transfer an ADP-ribose group from NAD+ to the rifamycin molecule. nih.govacs.org

This modification specifically targets the hydroxyl group at the C23 position of the ansa bridge of the rifamycin. sci-hub.senih.govacs.org The addition of the bulky ADP-ribose moiety at this position sterically hinders the antibiotic's interaction with RNA polymerase, effectively neutralizing its inhibitory action. sci-hub.senih.govacs.org Arr enzymes are found in a wide range of bacteria, including both pathogenic and non-pathogenic species. pnas.orgresearchgate.net For instance, in Mycobacterium smegmatis, a chromosomally encoded Arr enzyme is responsible for its intrinsic resistance to rifampin. nih.gov

Another enzymatic strategy for rifamycin inactivation is glycosylation, carried out by rifamycin glycosyltransferases. sci-hub.senih.govacs.org This process was first identified in the pathogenic actinomycete Nocardia brasiliensis. nih.gov

Similar to ADP-ribosylation, glycosyltransferases modify the hydroxyl group at the C23 position of the ansa chain. sci-hub.senih.govacs.org These enzymes transfer a glucose moiety from a donor molecule, such as UDP-glucose, to the rifamycin. nih.govacs.org This modification also results in steric blocking, preventing the antibiotic from binding to its RNAP target. sci-hub.se The gene rgt1438 from Streptomyces speibonae has been identified as a rifampin glycosyltransferase that can inactivate a variety of rifamycin antibiotics. nih.gov

Phosphorylation represents a third major pathway for the enzymatic inactivation of rifamycins. sci-hub.senih.govacs.org This reaction is catalyzed by rifamycin phosphotransferases (RPHs). pnas.orgresearchgate.net

Unlike other antibiotic resistance kinases, rifamycin phosphotransferases are ATP-dependent dikinases. sci-hub.senih.govacs.org They transfer the β-phosphate group from ATP to the C21 hydroxyl group of the rifamycin's ansa bridge. sci-hub.senih.govacs.org This modification of a critical RNA polymerase binding group obstructs the formation of a productive complex between the antibiotic and its target. sci-hub.senih.govacs.org The phosphorylation of this hydroxyl group can lead to a steric clash within the binding pocket on RNAP, thereby weakening or abolishing the binding of the rifamycin. pnas.org RPH enzymes are widespread in both environmental and some pathogenic bacteria, including Listeria monocytogenes. researchgate.netnih.gov

Enzyme ClassAbbreviationMechanism of ActionTarget Site on RifamycinReferences
ADP-RibosyltransferasesArrTransfers ADP-ribose from NAD+C23 hydroxyl sci-hub.senih.govacs.org
GlycosyltransferasesRgtTransfers a glucose moiety from UDP-glucoseC23 hydroxyl sci-hub.senih.govacs.org
PhosphotransferasesRPHTransfers a β-phosphate from ATPC21 hydroxyl sci-hub.senih.govacs.org

Monooxygenases

Enzymatic inactivation is a significant mechanism of resistance to rifamycins. Among the enzymes responsible, monooxygenases play a crucial role.

Specific research detailing the inactivation of this compound by bacterial monooxygenases is not extensively available in peer-reviewed literature. However, the mechanism has been well-characterized for other rifamycins, primarily Rifampicin.

Rifamycin monooxygenases (Rox) are flavin-dependent enzymes found in various environmental and pathogenic bacteria that confer resistance by chemically modifying the antibiotic. researchgate.netnih.govfrontiersin.orgfrontiersin.org These enzymes catalyze the hydroxylation of the rifamycin naphthoquinone core. nih.govfrontiersin.org A well-studied mechanism involves the monooxygenation at the 2-position of the naphthyl group, which leads to the subsequent cleavage of the ansa-bridge—the aliphatic chain characteristic of ansamycin (B12435341) antibiotics. nih.gov This linearization of the molecule destroys the "basket-like" structure essential for binding to its target, the bacterial RNA polymerase (RNAP). nih.govfrontiersin.org The result is a complete loss of antibacterial activity. nih.gov

This inactivation pathway has been identified in various bacteria, including Streptomyces venezuelae and Nocardia farcinica. nih.govnih.gov The genes encoding these Rox enzymes are often inducible, meaning their expression is triggered by the presence of the rifamycin antibiotic itself. nih.gov While Rifamide was one of the early semisynthetic rifamycins developed, contemporary research on resistance mechanisms has largely focused on clinically prevalent compounds like Rifampicin. mcmaster.ca Therefore, it remains to be experimentally confirmed whether Rifamide is a substrate for these known rifamycin monooxygenases and to what extent this mechanism contributes to resistance against it.

Active Efflux Mechanisms and Their Contribution to Resistance

Active efflux is a widespread resistance mechanism where bacteria use transport proteins, or efflux pumps, to actively expel antibiotics from the cell, preventing them from reaching their intracellular targets. nih.govscielo.br This mechanism contributes to both intrinsic and acquired resistance to numerous classes of antibiotics, including rifamycins. mdpi.comnih.gov

Direct experimental studies quantifying the role of specific efflux pumps in conferring resistance to this compound are scarce. However, a patent lists Rifamide among ansamycins that are subject to resistance mechanisms like active efflux. googleapis.com The broader rifamycin class is known to be recognized by various efflux pumps in both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, the AcrAB-TolC system in Escherichia coli and other pumps in Mycobacterium tuberculosis have been implicated in the efflux of rifamycins. nih.govnih.gov

The overexpression of these pumps reduces the intracellular concentration of the antibiotic, which can lead to clinically significant levels of resistance. openmicrobiologyjournal.com Given the structural similarity of Rifamide to other rifamycins, it is plausible that it is also a substrate for one or more bacterial efflux pumps. The contribution of efflux is often synergistic with other resistance mechanisms, such as reduced permeability of the cell envelope. nih.gov

Table 1: Examples of Bacterial Efflux Pumps and Their Rifamycin Substrates

Efflux Pump SystemOrganismKnown Rifamycin SubstratesReference
AcrAB-TolCEscherichia coliRifampicin nih.gov
Rv1258c (Tap-like)Mycobacterium tuberculosisRifampicin nih.gov
P55Mycobacterium tuberculosisRifampicin nih.gov
LmrALactococcus lactisRifampicin mdpi.com
AdeABCAcinetobacter baumanniiGeneral Antibiotics (Rifamycins likely) mdpi.com

This table represents general data for the rifamycin class, as specific data for this compound is limited.

Reduced Cellular Uptake and Permeability Barriers

For an antibiotic to be effective, it must first penetrate the bacterial cell envelope to reach its target. Bacteria can resist antibiotics by altering the permeability of their cell membranes or walls, thereby reducing drug uptake. nih.govmdpi.com

The development of this compound (Rifamide) from its parent compound, Rifamycin B, is directly related to overcoming permeability issues. Rifamycin B itself demonstrates poor antibacterial activity against whole bacterial cells, not because the target is insensitive, but due to its inability to penetrate the cell envelope effectively. nih.govdiyhpl.us This poor penetration is attributed to the free carboxyl group in its structure. diyhpl.us The synthesis of the diethylamide derivative (Rifamide) blocks this carboxyl group, enhancing its ability to cross the bacterial cell wall and rendering it active against whole bacteria. diyhpl.us

In general, the complex, lipid-rich cell wall of mycobacteria presents a significant permeability barrier to many drugs. nih.gov While more hydrophobic rifamycins like Rifampicin can diffuse across this barrier, alterations that decrease this permeability can contribute to resistance. nih.gov Similarly, the outer membrane of Gram-negative bacteria acts as a selective barrier, often working in concert with efflux pumps to prevent antibiotic accumulation. nih.gov Therefore, while Rifamide was designed for better uptake compared to Rifamycin B, its effectiveness can still be influenced by the intrinsic permeability characteristics of different bacterial species and any acquired modifications that further restrict drug entry. diyhpl.us

Phenotypic Resistance, Tolerance, and Persister Cell Formation

Phenotypic resistance refers to the transient ability of a subpopulation of genetically susceptible bacteria to survive antibiotic treatment. This is distinct from inherited, genetic resistance. Key examples of phenotypic resistance include tolerance and the formation of persister cells. nih.govlumenlearning.com

Tolerance is the ability of a bacterial population to survive a transient exposure to a bactericidal antibiotic.

Persister cells are a small, dormant, or slow-growing subpopulation of cells that are highly tolerant to antibiotics. researchgate.netnih.govnih.gov These cells are thought to be a major cause of chronic and recurrent infections. researchgate.netnih.gov

Given that Rifamide shares the same mechanism of action as other rifamycins—inhibition of bacterial RNA polymerase—it is conceivable that it could also induce a persister state in susceptible bacteria. wikipedia.org The formation of these tolerant cells is a significant challenge in therapy, as they can survive treatment and lead to infection relapse. researchgate.netelifesciences.org

Table 2: Characteristics of Different Bacterial Resistance States

CharacteristicGenetic ResistanceTolerancePersistence
Genetic Basis Heritable (mutation, gene acquisition)Non-heritableNon-heritable frontiersin.org
Population Entire populationEntire populationSmall subpopulation nih.gov
Growth in Antibiotic YesNo (slowed killing)No (dormant/slow-growing) researchgate.net
Reversibility StableReversibleReversible nih.gov
Clinical Implication Treatment failureTreatment failure, requires longer durationChronic/recurrent infections researchgate.net

Strategies for Overcoming Rifamycin Resistance

Overcoming antibiotic resistance is a critical goal in modern medicine, and various strategies are being explored for the rifamycin class. researchgate.netnih.govnews-medical.net

Specific strategies aimed at overcoming resistance to this compound have not been a major focus of recent research, which has shifted towards newer rifamycin derivatives. However, general approaches applicable to the entire class offer relevant insights.

Development of New Analogs: A primary strategy is the chemical modification of the rifamycin structure to create new analogs that can evade resistance mechanisms. researchgate.netacs.org For example, researchers have developed C25-substituted carbamate (B1207046) derivatives of rifamycins that show improved activity against M. abscessus, a bacterium with intrinsic resistance, by overcoming enzymatic inactivation. news-medical.net Another approach involves modifying the ansa bridge to create compounds, like kanglemycin A, that are effective against Rifampicin-resistant RNAP mutants. acs.org

Combination Therapy: Using rifamycins in combination with other antibiotics is a long-standing strategy to prevent the emergence of resistance, most notably in the treatment of tuberculosis. nih.gov The rationale is that a bacterium is much less likely to simultaneously develop resistance to two drugs with different mechanisms of action. nih.gov

Use of Adjuvants/Inhibitors: Another approach is to co-administer the antibiotic with a compound that inhibits a specific resistance mechanism. For example, efflux pump inhibitors (EPIs) are being investigated to block the expulsion of antibiotics, thereby restoring their efficacy. While no EPIs are currently in widespread clinical use, they represent a promising area of research. mdpi.comnih.gov

These strategies highlight the ongoing efforts to preserve the utility of the rifamycin class of antibiotics in the face of growing resistance.

Future Research Directions and Translational Perspectives

Rational Design of Novel Rifamycin (B1679328) B Dimethylamide Analogs with Improved Biological Profiles

The emergence of drug-resistant bacteria, particularly strains resistant to cornerstone drugs like rifampicin (B610482), necessitates the continuous development of new antibiotic analogs. nih.govnih.gov Rational, structure-based drug design is a primary strategy to create novel rifamycin derivatives with enhanced efficacy and the ability to circumvent existing resistance mechanisms. nih.gov

A significant focus is on modifying the ansa-chain of the rifamycin molecule. nih.gov This approach aims to block the sites where resistance-conferring enzymes, such as ADP-ribosyltransferase (Arr), act, while preserving the antibiotic's ability to bind to its target, the bacterial DNA-dependent RNA polymerase (RNAP). nih.gov For instance, strategic modifications at the C-25 position of the ansa-chain have yielded analogs that are significantly more potent than rifampicin and are not susceptible to inactivation by ADP-ribosylation. nih.govnih.gov These new compounds have demonstrated the ability to restore low nanomolar activity against multidrug-resistant pathogens like Mycobacterium abscessus. nih.gov

Further optimization of these rationally designed analogs involves tuning their drug disposition properties to achieve outstanding pharmacokinetic profiles, making them viable preclinical candidates. nih.gov Research has identified new analogs, such as UMN-120 and UMN-121, which show enhanced activity against M. abscessus and a reduced potential for drug-drug interactions. news-medical.net

Table 1: Strategies in Rational Design of Rifamycin Analogs

Design Strategy Target Modification Goal Key Findings
Structure-Based Derivatization C-25 position of the ansa-chain Overcome ADP-ribosylation resistance Analogs >100-fold more potent than rifampicin against M. abscessus. nih.govnih.gov
Ansa-Chain Modification K-acid (dimethylsuccinic acid) appendage Improve in vivo efficacy Semisynthetic kanglemycin analogs show promise against resistant pathogens. nih.gov

Exploration of Synthetic Biology Approaches for Diversified Rifamycin Production

Synthetic biology and combinatorial biosynthesis represent powerful tools for generating novel rifamycin structures that are difficult or impossible to create through chemical modification alone. nih.govresearchgate.net The natural producer of Rifamycin B, the actinobacterium Amycolatopsis mediterranei, possesses a modular polyketide synthase (PKS) gene cluster responsible for building the rifamycin backbone. nih.govfrontiersin.org

Researchers are applying genetic-synthetic strategies to manipulate this PKS gene cluster. nih.govnih.gov By altering the modules responsible for the successive assembly of the polyketide chain, scientists can create new rifamycin backbones. frontiersin.org One successful example is the production of 24-desmethylrifamycin B, which lacks a methyl group compared to the natural Rifamycin B. nih.gov Semisynthetic derivatives of this new backbone, such as 24-desmethylrifampicin, have shown activity up to 10 times better than rifampicin against multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

These genetic manipulation techniques open an interdisciplinary route for developing a wider diversity of rifamycin analogs to combat MDR, extensively drug-resistant (XDR), and totally drug-resistant (TDR) tuberculosis. nih.govnih.gov Future work will likely involve the heterologous production of rifamycin precursors in engineered hosts like E. coli, which could simplify and accelerate the generation of new derivatives. mdpi.com

Investigation of Rifamycin B Dimethylamide Interactions with Emerging Molecular Targets

The primary molecular target of all rifamycin antibiotics is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene. nih.govnih.govacs.orgsci-hub.seresearchgate.net Rifamycins (B7979662) bind deep within the DNA/RNA exit tunnel of the enzyme, physically blocking the path of the elongating RNA transcript beyond a length of 2-3 nucleotides. sci-hub.sebiorxiv.org This steric obstruction prevents the synthesis of full-length mRNA, leading to cell death. nih.govacs.orgsci-hub.seresearchgate.net

The most common mechanism of clinical resistance to rifamycins involves point mutations in the rpoB gene, which decrease the binding affinity of the antibiotic to RNAP. nih.govacs.orgsci-hub.seresearchgate.netbiorxiv.org Therefore, a crucial area of future research is the detailed structural and biochemical investigation of how novel rifamycin analogs interact with these mutated, resistant RNAP variants. The goal is to design compounds that can effectively inhibit both wild-type and clinically relevant mutant forms of the enzyme. nih.gov

While RNAP remains the central target, research may also explore secondary or emerging targets. The development of hybrid antibiotics, such as rifamycin-quinolone compounds, introduces a dual-targeting approach. nih.govacs.orgcontagionlive.com These molecules are designed to inhibit both RNAP (the rifamycin pharmacophore) and DNA gyrase/topoisomerase IV (the quinolone pharmacophore), which could broaden their spectrum of activity and reduce the likelihood of resistance development. contagionlive.com

Development of Inhibitors for Enzymatic Rifamycin Resistance Mechanisms

Beyond target modification, many bacteria, particularly environmental species, possess enzymes that inactivate rifamycins directly. nih.govacs.orgsci-hub.seresearchgate.net These enzymatic resistance mechanisms pose a significant threat, especially in pathogens like M. abscessus. nih.gov The primary enzymatic modifications include:

ADP-ribosylation: Catalyzed by ADP-ribosyltransferases (Arr), which transfer an ADP-ribose group to the C23 hydroxyl of the rifamycin, sterically blocking its interaction with RNAP. nih.govacs.orgsci-hub.seresearchgate.netbiorxiv.org

Glycosylation: Glycosyltransferases modify the same C23 hydroxyl group by attaching a glucose moiety. nih.govacs.orgsci-hub.seresearchgate.net

Phosphorylation: Phosphotransferases transfer a phosphate (B84403) group to the C21 hydroxyl of the ansa bridge. nih.govacs.orgsci-hub.seresearchgate.net

Monooxygenation: Monooxygenases (Rox) hydroxylate and linearize the rifamycin macrocycle, destroying the 3D structure required for activity. biorxiv.org

A promising translational strategy is the development of inhibitors that specifically target these resistance enzymes. biorxiv.org By co-administering a rifamycin with an inhibitor of an enzyme like Arr, it may be possible to restore the antibiotic's activity in resistant strains. Researchers have developed high-throughput screening assays to identify such inhibitors and have found compounds with low micromolar inhibitory concentrations (IC50) against Arr enzymes from various pathogenic species. biorxiv.org Although these initial hits did not restore rifamycin sensitivity in whole-cell assays, the structural information gained provides a solid foundation for the rational design and further development of more potent enzyme inhibitors. biorxiv.org

Table 2: Enzymatic Resistance Mechanisms to Rifamycins

Enzyme Class Mechanism of Action Site of Modification on Rifamycin
ADP-ribosyltransferases (Arr) Transfers ADP-ribose from NAD+ C23 hydroxyl group nih.govacs.org
Glycosyltransferases (Rgt) Transfers a glucose moiety from UDP-glucose C23 hydroxyl group nih.govacs.org
Phosphotransferases (Rph) Transfers a phosphate group from ATP C21 hydroxyl group nih.govacs.org

Application of In Vitro Studies to Inform Next-Generation Anti-Infective Development

Comprehensive in vitro testing is fundamental to the development pipeline of next-generation rifamycins. These studies provide critical data on the efficacy of new compounds under various conditions that mimic complex infections, guiding the selection of candidates for further development.

A key area of focus is activity against bacterial biofilms. nih.gov Biofilms are structured communities of bacteria encased in a protective matrix, which makes them notoriously difficult to treat and a common cause of persistent infections, such as those on prosthetic joints. frontiersin.org In vitro studies have shown that rifamycins can penetrate biofilms and that novel hybrid antibiotics like rifaquizinone (CBR-2092) exhibit potent, dose-dependent bactericidal activity against S. aureus biofilms. acs.orgcontagionlive.com

Another critical application is the evaluation of activity against intracellular pathogens. nih.govnih.gov Many bacteria can survive and replicate within host cells, shielding them from the immune system and many antibiotics. In vitro assays using cell monolayers are used to measure the ability of new compounds to kill these intracellular bacteria. nih.gov Studies have shown that rifamycin-quinolone hybrids can exhibit prolonged bactericidal activity against intracellular S. aureus, superior to that of either rifampin or a quinolone alone. nih.gov These in vitro findings on biofilm penetration and intracellular killing are essential for developing drugs to treat persistent and complex infections. nih.gov

Q & A

Q. What analytical methods are recommended for confirming the structural integrity and purity of Rifamycin B dimethylamide in synthetic chemistry research?

  • Methodological Answer : Researchers should employ a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : For structural confirmation, particularly 1^1H and 13^{13}C NMR to analyze functional groups and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity using a C18 column with UV detection at 254 nm, comparing retention times to reference standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (e.g., CAS 13929-35-6) .
    Table 1 : Key Analytical Parameters
MethodParameterTypical Value/Outcome
HPLCRetention Time12.3 min (C18, 70% MeOH)
HRMSMolecular Ion ([M+H]⁺)m/z 756.82 (calculated: 755.80)
1^1H NMRKey Peaksδ 5.2 (olefinic H), δ 1.2 (CH₃)

Q. What are the key considerations for designing in vitro assays to evaluate the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :
  • Concentration Ranges : Use logarithmic dilutions (e.g., 0.1–100 μg/mL) to determine minimum inhibitory concentrations (MICs) against target pathogens like Mycobacterium tuberculosis .
  • Control Groups : Include positive controls (e.g., rifampicin) and negative controls (solvent-only) to validate assay conditions .
  • Replication : Perform triplicate experiments with biological and technical replicates to account for variability .
  • Endpoint Metrics : Measure optical density (OD600) or colony-forming units (CFUs) post-incubation .

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

  • Methodological Answer : Follow guidelines from Pharmaceutical Research (2021):
  • Detailed Synthesis Steps : Include reaction temperatures, solvent ratios, and catalyst amounts (e.g., "stirred at 60°C for 24 h in anhydrous DMF") .
  • Equipment Specifications : Name manufacturers (e.g., "Agilent 1260 Infinity HPLC") and settings (flow rate, column type) .
  • Statistical Reporting : Use SD or SEM for yield calculations and explicitly state the number of replicates .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in this compound across different experimental models?

  • Methodological Answer :
  • Data Reanalysis : Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., pH, temperature) .
  • Model Validation : Cross-test in standardized models (e.g., murine TB infection vs. in vitro macrophage assays) .
  • Collaborative Review : Engage microbiologists, pharmacologists, and statisticians to interpret discrepancies, as recommended in multidisciplinary response frameworks .

Q. What strategies are effective in optimizing this compound biosynthesis using Streptomyces mediterranei mutant strains?

  • Methodological Answer :
  • Strain Engineering : Utilize mutant strains (e.g., ATCC 21789) that overproduce Rifamycin B without barbiturate induction .
  • Fermentation Optimization : Adjust carbon/nitrogen ratios and aeration rates; monitor yields via LC-MS .
  • Gene Knockouts : Target regulatory genes (e.g., rif cluster regulators) using CRISPR-Cas9 to enhance precursor flux .

Q. What computational approaches are utilized to predict the binding interactions between this compound and bacterial RNA polymerase?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina with the RNA polymerase crystal structure (PDB ID: 5UHB) to identify binding pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds (e.g., with β-subunit residues) .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinities and validate against experimental MIC data .

Guidance for Data Interpretation and Publication

  • Avoiding Common Pitfalls :
    • Data Integrity : Never adjust raw data to fit theoretical models; disclose all replicates and outliers .
    • Peer Review Preparation : Address reviewer comments with revised manuscript text, not solely in response letters .
  • Ethical Reporting : Explicitly state conflicts of interest and funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.